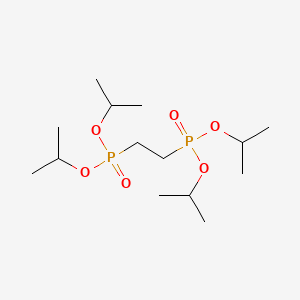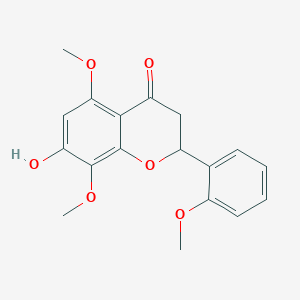
3-Hydroxy-5-androsten-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a metabolite of testosterone and dihydrotestosterone (DHT) and was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound is found in most mammals, including humans, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-androsten-17-one can be synthesized from natural steroids such as androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Another method involves the microbiological hydroxylation of 3β-hydroxy-5-androsten-17-one using Colletotrichum lini, which yields 3β,7α,15α-trihydroxy-5-androsten-17-one .
Industrial Production Methods
Industrial production of this compound typically involves the use of bioconversion technology due to its high chemo-, regio-, and stereo-selectivity. For example, the bioconversion of dehydroepiandrosterone (DHEA) by microorganisms such as Colletotrichum lini can produce 3β,7α,15α-trihydroxy-5-androsten-17-one .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-androsten-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Lithium tri-tert-butoxyalanate is used for the reduction of the 7-keto group.
Substitution: Epimerization in the presence of a ketone and dilute mineral acid followed by treatment with an organic base.
Major Products
The major products formed from these reactions include 3β,7β,15α-trihydroxy-5-androsten-17-one and its 3,15-dipivalate .
Aplicaciones Científicas De Investigación
3-Hydroxy-5-androsten-17-one has various scientific research applications:
Mecanismo De Acción
3-Hydroxy-5-androsten-17-one exerts its effects by acting as a weak androgen. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Additionally, it acts as a positive allosteric modulator of the GABA A receptor, possessing anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Androsterone: 3α-hydroxy-5α-androstan-17-one, a weak androgen and neurosteroid.
Androstenediol: Androst-5-ene-3β,17β-diol, an intermediate in the biosynthesis of testosterone.
Dehydroepiandrosterone (DHEA): Androst-5-en-3β-ol-17-one, a precursor to testosterone and estrogen.
Uniqueness
3-Hydroxy-5-androsten-17-one is unique due to its specific metabolic pathways and its role as a weak androgen with potential therapeutic applications. Its ability to modulate the GABA A receptor also distinguishes it from other similar compounds .
Propiedades
Número CAS |
25375-38-6 |
|---|---|
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
Clave InChI |
FMGSKLZLMKYGDP-HQEMIIEJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)



![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)

![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)


![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)
